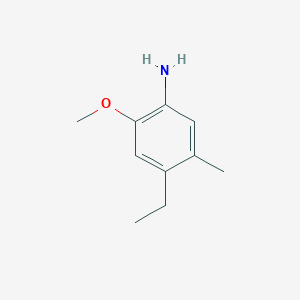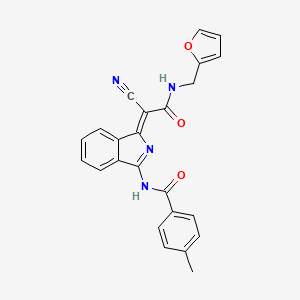![molecular formula C11H11FN2 B2396867 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 177858-77-4](/img/structure/B2396867.png)
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a fluorinated derivative of the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a fluorine atom to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Continuous flow chemistry and the use of fluorinating agents in large-scale reactors are potential approaches. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Biology: Investigated for its potential as a fluorescent marker in biological assays.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-methyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another fluorinated indole derivative with similar structural features.
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A positional isomer with the fluorine atom at a different location on the indole ring.
Uniqueness
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties compared to other fluorinated indole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOAZAKVBMIMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B2396784.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)


![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
